2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
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Description
Scientific Research Applications
1. Catalysis and Pharmaceutical Ingredient Synthesis
- Rhodium complexes with ligands including 1,2-bis(tert-butylmethylphosphino)-4,5-(methylenedioxy)benzene show high catalytic activities in asymmetric hydrogenation of functionalized alkenes. This is significant for synthesizing chiral pharmaceutical ingredients that contain amino acid or secondary amine components (Imamoto et al., 2012).
2. Chemical Synthesis and Reactions
- Methyl 2-(1,3-benzodioxol-2-yl)acetate is formed by the reaction of catechol with methyl propiolate, a process mediated by Ph3P. This chemical reaction is significant in the synthesis of complex organic compounds (Yavari et al., 2006).
3. Eco-friendly Catalysis
- TEMPO-catalyzed alcohol oxidation systems using recyclable 1-chloro-1,2-benziodoxol-3(1H)-one demonstrate environmental benefits and efficiency in oxidizing alcohols to carbonyl compounds. This method shows tolerance for various chemical structures, including heteroaromatic rings and C=C bonds (Li & Zhang, 2009).
4. Novel Compound Synthesis
- OxymaPure/DIC is used in synthesizing α-ketoamide derivatives like 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives. This method offers improved purity and yield over traditional methods, contributing to the development of new pharmaceutical compounds (El‐Faham et al., 2013).
5. Analytical Chemistry
- Gas chromatography-mass spectrometry methods have been developed for quantifying this compound and its metabolites in plasma and urine. Such techniques are crucial for pharmacokinetic and bioavailability studies in humans (Kaiser et al., 1987).
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-2-24-16-6-3-14(4-7-16)10-20(23)25-12-19(22)21-11-15-5-8-17-18(9-15)27-13-26-17/h3-9H,2,10-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTGWNWILJIHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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